molecular formula C11H11FO4 B8776521 3-(3-Fluorophenyl)pentanedioic acid

3-(3-Fluorophenyl)pentanedioic acid

Cat. No.: B8776521
M. Wt: 226.20 g/mol
InChI Key: DEFJCFMRMPIHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)pentanedioic acid is a useful research compound. Its molecular formula is C11H11FO4 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

3-(3-fluorophenyl)pentanedioic acid

InChI

InChI=1S/C11H11FO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

InChI Key

DEFJCFMRMPIHRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a hot solution of sodium hydroxide (19.15 g, 0.479 mol) in water (50 ml) was added a solution of diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate (18.8 g, 0.0532 mol) in ethanol (36 ml). The resulting slurry was refluxed for 5 hrs. The mixture was poured into icewater and the ethanol was removed by spin evaporation in vacuo. The residual aqueous solution was acidified with concentrated hydrochloric acid (12N) and the solution (200 ml) was extracted with ethyl acetate (3×300 ml). The ethyl acetate layers were combined, washed with water (50 ml) and the volatiles were removed by spin evaporation in vacuo to give a solid that was recrystallized from dichloromethane and hexanes to give 9.3 g (77%) of 3-(3-fluorophenyl)glutaric acid a white solid; m.p., 126°-127.5° C.;
Quantity
19.15 g
Type
reactant
Reaction Step One
Name
diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Ethoxycarbonyl-3-(3-fluoro-phenyl)-pentanedioic acid diethyl ester (2-2) (6.90 g, 19.5 mmol) was treated with 6 N HCl (150 mL). The mixture was refluxed for 24 hr, poured into 200 mL ice-water and extracted with EtOAc (×3). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to provide 2-3 as a solid which was used in the next step without further purification.
Name
2-Ethoxycarbonyl-3-(3-fluoro-phenyl)-pentanedioic acid diethyl ester
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Name

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